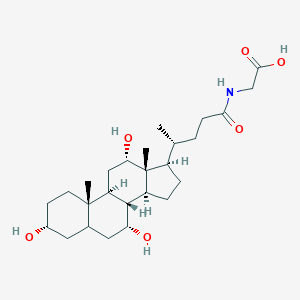
Glycocholic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Glykocholat kann durch die Konjugation von Cholsäure mit Glycin synthetisiert werden. Die Reaktion umfasst typischerweise die Aktivierung der Carboxylgruppe der Cholsäure, gefolgt von ihrer Reaktion mit Glycin unter kontrollierten Bedingungen, um Glykocholat zu bilden .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Glykocholat oft durch Extraktion von Cholsäure aus Rindergalle hergestellt, gefolgt von ihrer Konjugation mit Glycin. Der Prozess umfasst mehrere Reinigungsschritte, um die Reinheit und Qualität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Table 1: Key Synthetic Methods for Glycocholic Acid
-
One-Pot Method : Combines condensation and hydrolysis steps in a single vessel, minimizing intermediate isolation. Wang et al. achieved >90% yield using NaOH for hydrolysis .
-
Mixed Anhydride Approach : Replaces toxic ethyl chloroformate with isobutyl chloroacetate, enhancing safety while maintaining efficiency .
Hydrolysis Reactions
Alkaline hydrolysis is pivotal in releasing this compound from ester derivatives:
Table 2: Hydrolysis Conditions and Outcomes
-
Hydrolysis under alkaline conditions cleaves ester bonds, yielding this compound or its sodium salt. Subsequent acidification precipitates the free acid .
In Vivo Biochemical Reactions
This compound undergoes enterohepatic circulation and enzymatic transformations:
-
Biosynthesis : Synthesized in the liver via conjugation of cholic acid with glycine. Enzymes like bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyze this process .
-
Enterohepatic Recycling :
Anti-Inflammatory Mechanisms
This compound modulates inflammatory pathways through biochemical interactions:
Table 3: Pharmacological Reactivity in Inflammation
-
Mechanistic Insight : this compound binds farnesoid X receptor (FXR), suppressing pro-inflammatory cytokines and enhancing bile acid homeostasis .
Stability and Decomposition
Wissenschaftliche Forschungsanwendungen
Glykocholat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Glykocholat wirkt als Detergens, um Fette für die Absorption zu solubilisieren. Es interagiert mit Nahrungsfetten, zerlegt sie in kleinere Micellen, die leicht von der Darmschleimhaut absorbiert werden können . Die molekularen Zielstrukturen sind die Lipidmoleküle in der Nahrung, und die beteiligten Pfade sind die, die mit der Fettverdauung und -absorption zusammenhängen .
Ähnliche Verbindungen:
Taurocholat: Ein weiteres Gallensäurekonjugat, jedoch mit Taurin anstelle von Glycin.
Cholat: Die unkonjugierte Form der Cholsäure.
Desoxycholat: Eine sekundäre Gallensäure, die durch bakterielle Einwirkung auf Cholat im Darm gebildet wird.
Vergleich: Glykocholat ist aufgrund seiner Glycinkonjugation einzigartig, die spezifische Eigenschaften wie verbesserte Löslichkeit und unterschiedliche Stoffwechselwege im Vergleich zu Taurocholat und Desoxycholat verleiht . Seine Rolle als Detergens bei der Fettemulgierung ähnelt der anderer Gallensäuren, aber seine spezifischen Wechselwirkungen und Absorptionsmerkmale machen es einzigartig .
Wirkmechanismus
Glycocholate acts as a detergent to solubilize fats for absorption. It interacts with dietary fats, breaking them down into smaller micelles that can be easily absorbed by the intestinal mucosa . The molecular targets include the lipid molecules in the diet, and the pathways involved are those related to lipid digestion and absorption .
Vergleich Mit ähnlichen Verbindungen
Taurocholate: Another bile acid conjugate, but with taurine instead of glycine.
Cholate: The unconjugated form of cholic acid.
Deoxycholate: A secondary bile acid formed by bacterial action on cholate in the intestine.
Comparison: Glycocholate is unique due to its glycine conjugation, which imparts specific properties such as enhanced solubility and different metabolic pathways compared to taurocholate and deoxycholate . Its role as a detergent in fat emulsification is similar to other bile acids, but its specific interactions and absorption characteristics make it distinct .
Eigenschaften
CAS-Nummer |
475-31-0 |
|---|---|
Molekularformel |
C26H43NO6 |
Molekulargewicht |
465.6 g/mol |
IUPAC-Name |
2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+/m0/s1 |
InChI-Schlüssel |
RFDAIACWWDREDC-DPTHIFDSSA-N |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomerische SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
melting_point |
170 °C |
Key on ui other cas no. |
475-31-0 |
Physikalische Beschreibung |
Dihydrate: Solid; [Sigma-Aldrich MSDS] |
Löslichkeit |
0.0033 mg/mL |
Synonyme |
Cholylglycine Glycine Cholate Glycocholate Glycocholate Sodium Glycocholic Acid Glycocholic Acid, Sodium Salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















